1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid

Description

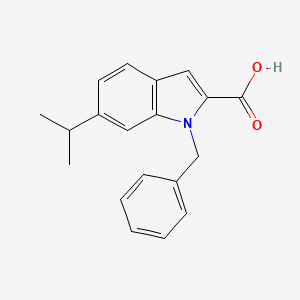

1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid is an indole derivative featuring a benzyl group at the N1 position, an isopropyl group at the C6 position, and a carboxylic acid moiety at the C2 position (Figure 1). Indole scaffolds are pharmacologically significant due to their role in modulating enzyme activity and receptor interactions.

Properties

IUPAC Name |

1-benzyl-6-propan-2-ylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-13(2)15-8-9-16-11-18(19(21)22)20(17(16)10-15)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSUYKPFDMOWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol .

Industrial Production Methods: Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, including as an HIV-1 integrase inhibitor

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an HIV-1 integrase inhibitor, it binds to the active site of the integrase enzyme, preventing the integration of viral DNA into the host genome . Additionally, indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

1-Methyl-5-phenyl-1H-indole-6-carboxylic acid (5ce)

- Structure : Methyl at N1, phenyl at C5, carboxylic acid at C6.

- Synthesis : Ru-catalyzed C–H arylation of 1-methylindole-6-carboxylic acid with iodobenzene .

- Physicochemical Properties : Melting point (130–134°C), IR (1716 cm⁻¹ for carboxylic acid), and molecular weight 266.12 g/mol .

- Key Difference : The absence of a benzyl group and the positional shift of the carboxylic acid (C6 vs. C2) reduce steric bulk and alter electronic properties compared to the target compound.

5-Benzyloxy-1H-indole-2-carboxylic Acid (15)

- Structure : Benzyloxy at C5, carboxylic acid at C2, free NH at N1.

- Synthesis : Hydrolysis of methyl ester precursors under basic conditions .

- Physicochemical Properties : Higher melting point (193–195°C) due to hydrogen bonding from the free NH group .

- Key Difference : The benzyloxy group introduces polarizability, while the free NH may limit stability under acidic conditions compared to the N1-benzylated target compound.

1-Benzyl-6-bromo-1H-indole-2-carboxylic Acid

- Structure : Benzyl at N1, bromo at C6, carboxylic acid at C2.

- Physicochemical Properties : Molecular weight 330.18 g/mol (vs. ~309.36 g/mol for the target compound). Bromo’s electronegativity may reduce lipophilicity (clogP ~3.5) compared to the isopropyl group (clogP ~4.2) .

1-Methyl-1H-indole-5/6-carboxylic Acids

- Structure : Methyl at N1, carboxylic acid at C5 or C6.

- Physicochemical Properties : Higher melting points (221–223°C) due to compact crystal packing .

Biological Activity

1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This indole derivative is primarily studied for its antiviral, anticancer, and antimicrobial properties, particularly its role as an HIV-1 integrase inhibitor. This article delves into the biological activity of this compound, presenting research findings, case studies, and a summary of its mechanisms of action.

This compound is characterized by its indole structure, which is known for its versatility in biological applications. The presence of the benzyl and propan-2-yl groups enhances its lipophilicity, potentially improving cell membrane permeability.

The mechanism of action of this compound involves its interaction with specific molecular targets, notably the HIV-1 integrase enzyme. By binding to the active site of integrase, it prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication .

Antiviral Activity

Research has demonstrated that derivatives of indole-2-carboxylic acids exhibit significant antiviral properties. For instance, compounds designed based on the indole scaffold have shown improved inhibitory effects against HIV-1 integrase. A notable derivative achieved an IC50 value of 0.13 μM, indicating potent activity .

Table 1: Summary of Antiviral Activity

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HIV-1 Integrase | 0.13 | |

| Indole derivative | HIV-1 Integrase | 3.11 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that indole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia cell lines. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the indole core significantly enhance cytotoxicity .

Case Study: Indole Derivatives in Cancer Treatment

A series of indole derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines:

- Compound A : IC50 = 0.48 μM against MCF-7

- Compound B : IC50 = 0.78 μM against HCT-116

These findings suggest that structural modifications can lead to enhanced anticancer activity, making indole derivatives promising candidates for further development in cancer therapies .

Antimicrobial Activity

In addition to antiviral and anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate efficacy against various bacterial strains, although detailed quantitative data are still required to establish minimum inhibitory concentrations (MICs) and further explore structure–activity relationships.

Q & A

Q. Basic

- Use P95 or P100 respirators in environments with aerosolized particles and ensure proper ventilation .

- Wear nitrile gloves , chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Avoid drainage contamination and store in airtight containers under inert conditions .

How can researchers optimize reaction conditions to improve yields of novel derivatives?

Q. Advanced

- Temperature modulation : Higher temperatures (e.g., 150°C) may accelerate coupling but risk decomposition.

- Catalyst screening : Alternatives to sodium ethoxide (e.g., K₂CO₃ or DBU) could enhance selectivity.

- Solvent effects : Polar aprotic solvents like DMF favor nucleophilic substitution, while DMSO may stabilize intermediates.

- Real-time monitoring : Use TLC or inline spectroscopy to track reaction progress and adjust parameters dynamically .

What pharmacological mechanisms have been proposed for indole-2-carboxamide derivatives, and how do structural modifications influence activity?

Q. Advanced

- Lipid-lowering activity : Derivatives inhibit enzymes like hepatic lipase (HPLG), reducing plasma triglycerides .

- Structure-activity relationships (SAR) :

- Substituent position : The 6-isopropyl group enhances lipophilicity, improving membrane permeability.

- Benzyl group : Modulates receptor binding affinity; bulkier substituents may sterically hinder interactions.

- Carboxylic acid : Critical for hydrogen bonding with catalytic residues in target enzymes .

How should researchers address contradictions in reported biological activities across studies?

Q. Advanced

- Purity verification : Ensure compounds are ≥95% pure (via HPLC) to exclude confounding effects from impurities .

- Assay standardization : Compare results under identical conditions (e.g., cell lines, enzyme concentrations).

- Meta-analysis : Cross-reference structural analogs (e.g., 5-substituted indoles) to identify trends in activity .

What are the stability challenges for this compound under varying storage conditions?

Q. Advanced

- Thermal stability : No decomposition observed at room temperature, but prolonged heating (>150°C) may degrade the indole core .

- Light sensitivity : Store in amber vials to prevent photodegradation of the benzyl or isopropyl groups.

- Moisture : The carboxylic acid group may hydrolyze in aqueous media; use desiccants in storage .

What computational or experimental approaches are used to study structure-activity relationships (SAR)?

Q. Advanced

- Molecular docking : Predict binding poses with targets like HPLG using software (AutoDock, Schrödinger) .

- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity.

- Synthetic diversification : Prepare analogs with variations at positions 1 (benzyl), 6 (isopropyl), and 2 (carboxylic acid) to map activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.